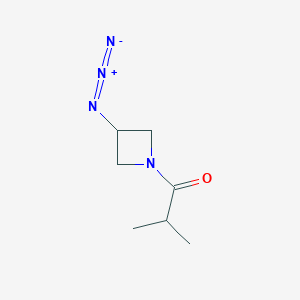
6-(3,3-Difluoropiperidin-1-yl)nicotinic acid
Übersicht
Beschreibung
6-(3,3-Difluoropiperidin-1-yl)nicotinic acid is a useful research compound. Its molecular formula is C11H12F2N2O2 and its molecular weight is 242.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Industrial Production and Green Chemistry
6-(3,3-Difluoropiperidin-1-yl)nicotinic acid, related to nicotinic acid, has applications in green chemistry. Traditional production methods for nicotinic acid involve environmentally harmful by-products. However, new ecological methods are being explored for producing nicotinic acid from raw materials like 3-methylpyridine, potentially benefiting industrial applications in a more environmentally friendly manner (Lisicki, Nowak, & Orlińska, 2022).
Antioxidant and Vasorelaxation Properties
Thionicotinic acid derivatives, which are structurally similar to this compound, have been found to exhibit antioxidant properties and vasorelaxation effects. These derivatives show potential as therapeutics due to their ability to induce vasorelaxation and exhibit antioxidative activity in biological assays (Prachayasittikul et al., 2010).
Potential in Hyperlipidemia Treatment
Nicotinic acid-based compounds are being investigated for their antihyperlipidemic activity, with some showing promising results in reducing cholesterol levels. These compounds, by inhibiting certain enzymes or receptors, can potentially be used in the treatment of hyperlipidemia (Shoman et al., 2020).
Role in Atherosclerosis Prevention
Nicotinic acid has been studied for its role in preventing atherosclerosis through its receptor GPR109A. This receptor is expressed by immune cells, and its activation by nicotinic acid can reduce the progression of atherosclerosis independently of lipid-modifying effects (Lukasova et al., 2011).
Inhibition of Carbonic Anhydrase III
6-Substituted nicotinic acid analogues, such as this compound, are reported as potential inhibitors of carbonic anhydrase III. This enzyme is a target for managing dyslipidemia and cancer progression, making these analogues relevant in therapeutic research (Mohammad et al., 2017).
Eigenschaften
IUPAC Name |
6-(3,3-difluoropiperidin-1-yl)pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F2N2O2/c12-11(13)4-1-5-15(7-11)9-3-2-8(6-14-9)10(16)17/h2-3,6H,1,4-5,7H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIWDEPXGWLLTKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC=C(C=C2)C(=O)O)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


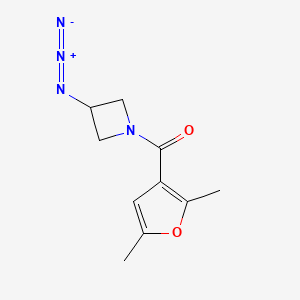
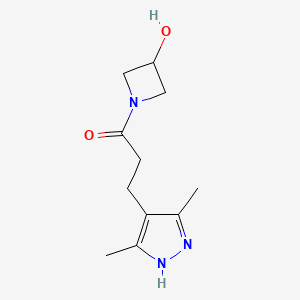

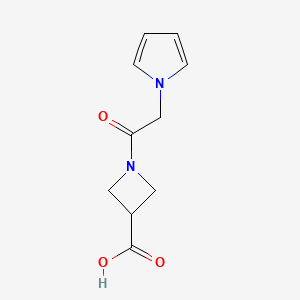

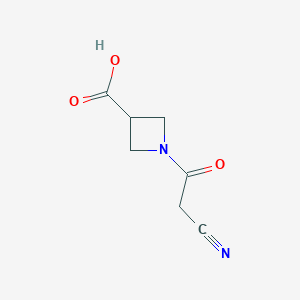
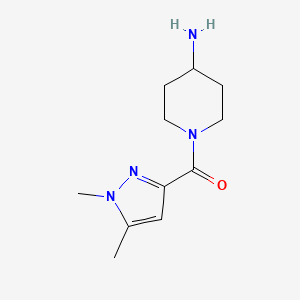
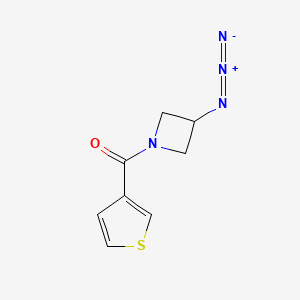

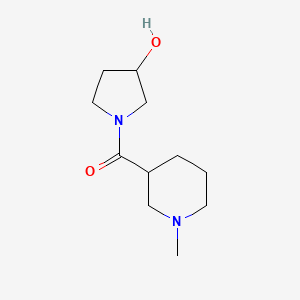

![1-(3-aminoazetidin-1-yl)-2-(1H-benzo[d]imidazol-1-yl)ethan-1-one](/img/structure/B1476348.png)

